molecular formula C9H9BrF2N2 B1411705 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1779133-68-4

2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411705
CAS No.: 1779133-68-4
M. Wt: 263.08 g/mol
InChI Key: KHUFNYLMWSKZCG-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine: is a chemical compound with the molecular formula C9H9BrF2N2 and a molecular weight of 263.08 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like DCM or acetonitrile and may require catalysts or bases.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives.

Scientific Research Applications

2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine has versatile properties that make it valuable for various scientific research applications, including:

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Material Science: It may have applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-Bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Bromo-3,3,3-trifluoropropene
  • 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Properties

IUPAC Name

2-bromo-3-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-8-7(2-1-4-13-8)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUFNYLMWSKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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